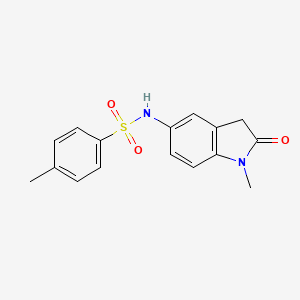

4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil .

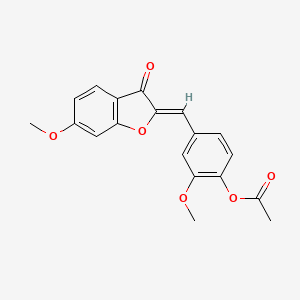

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the structure of a 3,3-disubstituted isoindolinone was ascertained by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the IR spectrum of a related compound showed characteristic peaks corresponding to CH (arene), CH2, C=O, and C=C .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

- A study by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, including compounds structurally similar to 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide. These compounds were evaluated for their antimicrobial and anticancer activities. It was found that some derivatives exhibited significant effectiveness in both fields, indicating potential applications in antimicrobial and cancer treatments (Kumar et al., 2014).

Synthesis and Anticancer Activity

- Another research by Karakuş et al. (2018) involved the synthesis of benzenesulfonamide derivatives and their evaluation for anticancer activity. The study revealed that certain compounds showed marked anticancer activity, suggesting a potential role in developing new anticancer agents (Karakuş et al., 2018).

Photodynamic Therapy Application

- Pişkin et al. (2020) studied a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment. The compound showed promising properties as a photosensitizer, indicating its utility in cancer treatment (Pişkin et al., 2020).

In Vitro Antitumor Activity

- Research by Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives as potential anticancer agents. The study evaluated these compounds' antitumor activity, finding significant efficacy against various human tumor cell lines (Sławiński et al., 2012).

Inhibitory Activity Against Carbonic Anhydrase

- A study by Eldehna et al. (2017) synthesized novel benzenesulfonamide derivatives and investigated them as inhibitors of the enzyme carbonic anhydrase, which is relevant in cancer research. The compounds showed significant inhibitory activity, suggesting a potential role in cancer treatment (Eldehna et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the functioning of the nervous system .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine levels enhance cholinergic transmission, which can affect various physiological processes .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning . By inhibiting AChE, the compound potentially impacts these processes by modulating the levels of acetylcholine .

Result of Action

The inhibition of AChE by 4-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can lead to increased acetylcholine levels, which can have various effects at the cellular level, depending on the specific cells and tissues involved . For instance, in neurons, increased acetylcholine can enhance synaptic transmission, potentially affecting cognitive functions .

Future Directions

The future directions in the research of similar compounds involve further development as potential therapeutic agents . For example, one compound exhibited strong cytotoxicity against three human cancer cell lines and was suggested as a promising candidate for further development as an anticancer agent .

properties

IUPAC Name |

4-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22(20,21)17-13-5-8-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQINWWUVBZUHEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2427268.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-fluorophenyl)oxamide](/img/structure/B2427272.png)

![3-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2427273.png)

![Ethyl 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2427274.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2427275.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2427278.png)

![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2427279.png)

![3-Methyl-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2427282.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2427283.png)

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide](/img/structure/B2427284.png)